(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide
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Overview
Description
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound with a molecular formula of C4H9NO3S It is characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide typically involves the reaction of amino alcohols with sulfur dioxide and formaldehyde under controlled conditions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of ®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or amines, often using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular pathways involved in oxidative stress, inflammation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- ®-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide
- ®-4-Methyl-1,3,2-dioxathiolane 2,2-dioxide
- Spirocyclic oxindoles
- Oxadiazoles
Uniqueness
®-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide is unique due to its specific ring structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4R)-4-methyloxathiazolidine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCSALYWDGDRBY-GSVOUGTGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COS(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454248-61-4 |
Source
|
Record name | (4R)-4-methyl-1,2lambda6,3-oxathiazolidine-2,2-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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